Guanylurea phosphate
Overview
Description
Guanylurea phosphate is a chemical compound known for its fire-retardant properties and its applications in various fields such as chemistry, biology, and industry. It is a semi-organic compound that has gained attention due to its effectiveness in reducing flammability and its potential use in nonlinear optical applications.
Preparation Methods
Guanylurea phosphate can be synthesized through a reaction involving dicyandiamide and phosphoric acid. The preparation method typically involves the following steps :
Stirring and Mixing: Dicyandiamide is mixed with purified water and stirred.
Heating: The mixture is slowly heated until the dicyandiamide is completely dissolved.
Addition of Phosphoric Acid: Phosphoric acid is added dropwise to the solution.
Crystallization: The solution is maintained at a specific temperature for a period, then cooled to allow crystallization.
Centrifugation and Drying: The crystallized product is centrifuged, dried, and packaged.
This method is advantageous due to its simplicity, mild reaction conditions, high yield, and environmental friendliness.
Chemical Reactions Analysis
Guanylurea phosphate undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions involve the transfer of electrons, but specific details on the oxidation and reduction reactions of this compound are limited.
Substitution Reactions: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Typical reagents include phosphoric acid and dicyandiamide, with reactions often conducted in aqueous solutions at controlled temperatures
Scientific Research Applications
Guanylurea phosphate has a wide range of scientific research applications:
Fire Retardancy: It is used to treat materials like wood and textiles to enhance their fire resistance.
Nonlinear Optical Applications: This compound crystals are used for nonlinear optical conversion, including the generation of second and third optical harmonics of infrared laser radiation.
Biological and Medical Applications: The compound’s properties make it suitable for use in confocal microscopy and endoscopic devices.
Mechanism of Action
The mechanism by which guanylurea phosphate exerts its effects involves its interaction with various molecular targets and pathways. For instance, in fire retardancy, it acts by forming a protective char layer on the material’s surface, thereby reducing flammability . In nonlinear optical applications, its unique crystal structure allows for efficient conversion of laser radiation .
Comparison with Similar Compounds
Guanylurea phosphate can be compared with other similar compounds such as:
- Guanidine Phosphate
- Melamine Monophosphate
- Polyphosphoramides
- Phosphorylamides
- Phosphonitrilic Compounds
These compounds share similar fire-retardant properties but differ in their chemical structures and specific applications. This compound is unique due to its semi-organic nature and its effectiveness in both fire retardancy and nonlinear optical applications .
Conclusion
This compound is a versatile compound with significant applications in fire retardancy, nonlinear optics, and medical devices. Its unique properties and effective preparation methods make it a valuable material in various scientific and industrial fields.
Properties
IUPAC Name |
diaminomethylideneurea;phosphoric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N4O.H3O4P/c3-1(4)6-2(5)7;1-5(2,3)4/h(H6,3,4,5,6,7);(H3,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHURYQINAXWNAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(=O)N)(N)N.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H9N4O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5420-79-1, 36897-89-9, 84946-06-5 | |
Record name | Urea, (aminoiminomethyl)-, phosphate (3:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5420-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urea, (aminoiminomethyl)-, phosphate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36897-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urea, (aminoiminomethyl)-, phosphate (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84946-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
200.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17675-60-4, 36897-89-9, 5420-79-1 | |
Record name | Urea, N-(aminoiminomethyl)-, phosphate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17675-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC267685 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267685 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | NSC7762 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7762 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Urea, N-(aminoiminomethyl)-, phosphate (1:?) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Amidinourea phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.856 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DICYANDIAMIDINE PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GJF8D34Z9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is guanylurea phosphate (GUP) primarily used for in the provided research papers?
A1: The research papers primarily focus on this compound (GUP) as a fire retardant for various materials, including wood, bamboo, and insulation paper. [, , , , , , , , , , , , , , ]
Q2: How does GUP contribute to fire retardancy in materials like wood and bamboo?
A2: GUP exhibits its fire-retardant properties through several mechanisms:
- Catalytic Charring: GUP promotes the formation of a char layer on the material's surface when exposed to heat. This char layer acts as a protective barrier, insulating the underlying material from further combustion. [, , ]
- Intumescence: In some formulations, GUP is part of an intumescent system. When heated, this system swells and forms a thick, insulating foam that helps to shield the material from heat and oxygen. []
Q3: Are there any synergistic effects observed when GUP is combined with other fire retardants?
A3: Yes, studies demonstrate a strong synergistic effect when GUP is combined with boric acid. This combination leads to enhanced fire retardancy compared to either compound used alone. Researchers attribute this synergy to the combined catalytic charring effect and potential interactions between their decomposition products. [, ]
Q4: What is the impact of GUP particle size on its fire retardant efficacy?
A4: Research indicates that GUP in microsphere form, with a smaller particle size than its crystal form, demonstrates a greater ability to inhibit heat and smoke release during combustion. This enhanced performance is attributed to better distribution and interaction within the material. []
Q5: Does GUP treatment affect the physical and mechanical properties of materials like particleboard?
A5: Treatment with GUP can influence the physical and mechanical properties of materials like particleboard, though the extent varies depending on the formulation and concentration used.
- Positive Effects: Some studies report that GUP treatment can improve specific properties, such as internal bond strength. [, ]
Q6: How does the formulation of GUP-based fire retardants affect their hygroscopicity?
A6: Hygroscopicity, the ability to attract and hold water molecules, varies among GUP-containing fire retardants depending on their formulation:
- Individual Components: GUP itself exhibits moderate hygroscopicity compared to other fire-retardant chemicals like diammonium phosphate (DAP) or urea. []
- Formulated Mixtures: A newly formulated GUP-based fire retardant, FRW, demonstrates significantly reduced hygroscopicity, suggesting that the specific formulation can impact this property. []
Q7: What analytical techniques are commonly employed to study the fire-retardant mechanisms of GUP?
A7: Researchers utilize various analytical techniques to investigate the fire-retardant mechanisms of GUP and its formulations:
- Cone Calorimetry: This method measures heat release rate, total heat release, smoke production, and other fire-related parameters, providing insights into the material's burning behavior. [, ]
- Thermogravimetric Analysis (TGA): TGA analyzes the weight loss of a material as a function of temperature, revealing information about decomposition stages and char formation. [, , ]
- Differential Scanning Calorimetry (DSC): DSC measures heat flow into or out of a sample, providing information on phase transitions and chemical reactions occurring during heating. []
- Fourier Transform Infrared Spectroscopy (FTIR): FTIR analyzes the infrared spectrum of a material, identifying functional groups and providing insights into chemical changes occurring during combustion. [, ]
- Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the material's surface, revealing morphological changes and the distribution of fire retardants within the material. [, ]
- Energy-dispersive X-ray spectroscopy (EDXA): Often used in conjunction with SEM, EDXA analyzes the elemental composition of the material, confirming the presence and distribution of specific elements from the fire retardant. []
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